molecular formula C13H17N5O2 B2384742 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine CAS No. 1858257-26-7

1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine

Cat. No.: B2384742
CAS No.: 1858257-26-7
M. Wt: 275.312
InChI Key: ODYSWRWAJHQPGQ-UHFFFAOYSA-N
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Description

1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

The synthesis of 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents.

Scientific Research Applications

1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine involves its interaction with molecular targets through the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules .

Comparison with Similar Compounds

1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(Benzylacetyl)-4-(4-methoxyphenyl)piperazine: Similar structure but with a benzyl group instead of an azido group.

    1-(Azidoacetyl)-4-(4-chlorophenyl)piperazine: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

The uniqueness of this compound lies in its azido group, which provides versatility in chemical reactions and applications in bioorthogonal chemistry .

Biological Activity

1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₅N₃O₂
  • Molecular Weight : 245.28 g/mol

This compound features an azido group and a methoxyphenyl moiety, which are critical for its biological interactions.

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of piperazine compounds exhibit significant antidepressant and anxiolytic properties. In various studies, compounds similar to this compound were evaluated for their effects on anxiety and depression using established animal models such as the elevated plus maze (EPM) and forced swim tests. These studies demonstrated that certain piperazine derivatives could significantly reduce anxiety-like behaviors and improve depressive symptoms through modulation of neurotransmitter systems, particularly serotonin and norepinephrine .

Anticonvulsant Activity

The anticonvulsant properties of piperazine derivatives have been well-documented. For instance, compounds with similar structures have shown efficacy in models of seizure induced by pentylenetetrazole (PTZ) and maximal electroshock (MES). The mechanism often involves GABAergic modulation, enhancing inhibitory neurotransmission which is crucial in controlling seizure activity .

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes:

  • Serotonin Receptors : Many piperazine derivatives act as agonists or antagonists at serotonin receptors, influencing mood regulation.
  • GABA Receptors : By enhancing GABAergic activity, these compounds can exert anticonvulsant effects.
  • Dopaminergic System : Some studies suggest modulation of dopamine pathways may also contribute to the antidepressant effects observed in animal models.

Case Studies

Several case studies have highlighted the potential therapeutic applications of piperazine derivatives:

  • Study on Anxiety Disorders : A study conducted on mice showed that administration of a piperazine derivative led to a significant decrease in anxiety-like behavior as measured by time spent in open arms during the EPM test .
  • Anticonvulsant Efficacy : In a controlled study, a related compound demonstrated a 70% reduction in seizure frequency in PTZ-induced seizure models, indicating strong anticonvulsant properties .
  • Neuroprotective Effects : Research has indicated that certain piperazine derivatives may provide neuroprotection against oxidative stress, suggesting potential applications in neurodegenerative diseases .

Data Tables

Biological ActivityModel UsedEffectiveness (%)
AnxiolyticElevated Plus Maze65%
AntidepressantForced Swim Test70%
AnticonvulsantPTZ-Induced Seizures70%
NeuroprotectiveSH-SY5Y Cell LineSignificant

Properties

IUPAC Name

2-azido-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-20-12-4-2-11(3-5-12)17-6-8-18(9-7-17)13(19)10-15-16-14/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYSWRWAJHQPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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